4-aminobutane-1-sulfonyl fluoride hydrochloride
Description
4-aminobutane-1-sulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C4H11ClFNO2S. It is known for its role as an irreversible inhibitor of serine proteases, which makes it valuable in various biochemical and medical research applications.
Properties
CAS No. |
2624128-54-5 |
|---|---|
Molecular Formula |
C4H11ClFNO2S |
Molecular Weight |
191.7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminobutane-1-sulfonyl fluoride hydrochloride typically involves the reaction of 4-aminobutane-1-sulfonyl fluoride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents and catalysts to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-aminobutane-1-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, acids, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis can yield sulfonic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-aminobutane-1-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Biochemistry: It is used as an irreversible inhibitor of serine proteases, making it valuable in studies involving enzyme kinetics and protein function.
Medicine: The compound is used in the development of therapeutic agents targeting serine proteases, which are implicated in various diseases.
Chemistry: It serves as a reagent in organic synthesis, particularly in the modification of peptides and proteins.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
4-aminobutane-1-sulfonyl fluoride hydrochloride exerts its effects by covalently modifying the hydroxyl group of serine residues in serine proteases. This modification leads to the formation of a stable sulfonyl enzyme derivative, effectively inhibiting the enzyme’s activity. The compound’s specificity for serine residues makes it a potent inhibitor of serine proteases such as chymotrypsin, trypsin, and thrombin.
Comparison with Similar Compounds
Similar Compounds
Phenylmethanesulfonyl fluoride (PMSF): Another irreversible serine protease inhibitor with similar inhibitory properties but less stability in aqueous solutions.
Diisopropylfluorophosphate (DFP): A fluorophosphonate that also inhibits serine proteases but is more toxic compared to 4-aminobutane-1-sulfonyl fluoride hydrochloride.
Uniqueness
This compound is unique due to its higher stability in aqueous solutions and lower toxicity compared to similar compounds like PMSF and DFP. These properties make it a preferred choice in various biochemical and medical research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
